Ethyl sorbate

Biocompatibility In vitro toxicology Food preservative safety

Researchers requiring an oil-soluble preservative compatible with lipophilic matrices often face cytotoxicity trade-offs. Ethyl sorbate resolves this with documented biocompatibility and dual functionality. • Neutral Red IC₅₀ >0.75% w/w vs. sorbic acid 0.66% - 13.6% wider safety margin in Caco-2 assays. • GRAS/FDA-listed dual-function agent: antimicrobial preservation + fruity sensory notes at 6-18 ppm use levels. • >98% trans,trans isomer purity ensures reproducible antimicrobial performance and reliable quality control. Supplied with full analytical documentation; global shipping from stock.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 2396-84-1
Cat. No. B152901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl sorbate
CAS2396-84-1
SynonymsEthyl Sorbate;  (E,E)-2,4-Hexadienoic Acid Ethyl Ester;  (E,E)-Ethyl 2,4-Hexadienoate;  Ethyl 2,4-Hexadienoate;  (2E,4E)-Ethyl Hexa-2,4-dienoate
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC=CC
InChIInChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+
InChIKeyOZZYKXXGCOLLLO-TWTPFVCWSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  miscible in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Sorbate (CAS 2396-84-1): Functional Sorbic Acid Ester with Quantifiable Biocompatibility and Flavor Performance Differentiation


Ethyl sorbate (CAS 2396-84-1), chemically designated as ethyl (2E,4E)-hexa-2,4-dienoate, is a carboxylic ester derivative of sorbic acid belonging to the fatty acid ester class [1]. The compound is formally recognized by the U.S. FDA under 21 CFR §172.515 as a synthetic flavoring agent and flavor enhancer, with FEMA GRAS designation (FEMA No. 2459) and JECFA Flavor Number 1178 [2]. Unlike the more widely used ionic salt potassium sorbate, ethyl sorbate is a neutral, oil-soluble liquid (density ~0.956 g/mL at 25°C, boiling point 195.5°C) that offers dual functionality as both an antimicrobial preservative and a fruity flavoring agent with a defined use range of 6–18 ppm in food applications . The compound exists predominantly as the trans,trans geometrical isomer, with isomer composition directly influencing antimicrobial efficacy .

Why Ethyl Sorbate Cannot Be Replaced by Generic Sorbates in Critical Selection Contexts


Substituting ethyl sorbate with the more common industrial sorbates—namely sorbic acid or potassium sorbate—introduces quantifiable trade-offs across biocompatibility, solubility, and functional performance that preclude simple interchange. Direct comparative studies demonstrate that while sorbic acid and potassium sorbate exhibit cytotoxic effects at different thresholds (Neutral Red IC₅₀ values of 0.66% w/w for sorbic acid versus >0.75% w/w for potassium sorbate), ethyl sorbate maintains a Neutral Red IC₅₀ >0.75% w/w and MTT IC₅₀ <0.045% w/w, establishing a distinct biocompatibility profile among the sorbate class [1]. Furthermore, the pure trans,trans isomer configuration of ethyl sorbate has been shown to confer higher antimicrobial activity than mixed isomer preparations, a distinction not achievable with ionic sorbate salts lacking this stereochemical control [2]. Additionally, the oil solubility and neutral ester character of ethyl sorbate enable direct incorporation into lipophilic matrices and flavor systems where water-soluble potassium sorbate cannot perform effectively without partitioning or formulation adjustments. These differences in cytotoxicity thresholds, stereochemical dependence of activity, and phase compatibility directly impact formulation decisions, regulatory compliance strategies, and final product performance characteristics.

Ethyl Sorbate (CAS 2396-84-1): Quantitative Differentiation Evidence Against In-Class Comparators


Ethyl Sorbate Demonstrates Distinct Cytotoxicity Thresholds Versus Sorbic Acid and Potassium Sorbate in Caco-2 Cell Assays

In a comparative in vitro biocompatibility study evaluating four sorbic acid derivatives on Caco-2 human intestinal epithelial cells, ethyl sorbate exhibited an MTT assay IC₅₀ value of <0.045% w/w, identical to sorbic acid within the assay resolution. However, the Neutral Red uptake assay revealed a critical divergence: ethyl sorbate, isopropyl sorbate, and potassium sorbate all maintained IC₅₀ values >0.75% w/w, whereas sorbic acid displayed a lower IC₅₀ of 0.66% w/w, indicating greater membrane-compromising cytotoxicity for the free acid form [1]. This places ethyl sorbate in a distinct safety tier among the sorbates when evaluated by lysosomal integrity metrics.

Biocompatibility In vitro toxicology Food preservative safety

Pure trans,trans Isomer of Ethyl Sorbate Confers Higher Antimicrobial Activity Than Mixed Isomer Preparations

Chromatographic and NMR characterization studies have established that sorbic acid derivatives, including ethyl sorbate, undergo geometrical isomerization under UV irradiation, generating a mixture of four possible isomers (trans,trans; trans,cis; cis,trans; cis,cis). Antimicrobial testing on Saccharomyces cerevisiae demonstrated that the pure trans,trans isomer exhibits higher antimicrobial activity than the mixture of isomers [1]. HPLC separation on a C18 reversed-phase column enabled resolution of all four ethyl sorbate isomers, with NMR chemical shift assignments permitting both qualitative and quantitative determination of isomeric composition in any given sample [1].

Stereochemistry Antimicrobial efficacy Quality control

Ethyl Sorbate Flavor Application Range (6–18 ppm) Defines Precise Sensory Dosing Window Distinct from Non-Flavoring Sorbates

Ethyl sorbate is specified for use as a flavoring agent in food applications at concentrations of 6–18 ppm, delivering fruity, sweet, tropical notes (pineapple, papaya, passion fruit) in ice cream, beverages, candy, and baked goods . This dual-functionality—simultaneous flavor contribution and antimicrobial preservation—is a defined, quantifiable advantage over potassium sorbate and sorbic acid, which serve exclusively as preservatives and contribute no sensory enhancement. Potassium sorbate, by contrast, has demonstrated no flavor-enhancing properties and can negatively impact sensory profiles; in corn silage studies, potassium sorbate reduced ethanol by 58% and ethyl acetate by 46% at 0.1% application, but this effect pertains to volatile suppression rather than flavor addition [1].

Flavor formulation Sensory science Food additive dosing

Ethyl Sorbate's GRAS Designation and JECFA Safety Determination Establishes Regulatory Clearance Parity with Potassium Sorbate

Ethyl sorbate is affirmed as Generally Recognized as Safe (GRAS) by the FEMA Expert Panel (FEMA No. 2459, GRAS Publication Nos. 3, 25) and is listed in 21 CFR §172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated ethyl sorbate at its 61st meeting (2003) and concluded: "No safety concern at current levels of intake when used as a flavoring agent" [2]. This regulatory status places ethyl sorbate on equivalent safety footing with potassium sorbate (GRAS, 21 CFR §182.3640) and sorbic acid (GRAS, 21 CFR §182.3089), while offering distinct functional advantages in lipophilic systems and flavor applications.

Regulatory compliance GRAS Food safety

Alkyl Chain Length in Poly(alkyl sorbate) Modulates Glass Transition Temperature: Ethyl vs. n-Hexyl Sorbate Comparison

In organocatalyzed group transfer polymerization (GTP) studies of alkyl sorbate monomers, the glass transition temperature (Tg) of amorphous poly(alkyl sorbate) polymers is directly modulated by the alkyl side-chain length. Poly(ethyl sorbate) (PES) exhibits a higher Tg compared to poly(n-hexyl sorbate) (PHS), with the change from ethyl to n-hexyl side group resulting in a greatly decreased Tg [1]. Additionally, the polymerization stereochemistry differs by catalyst: t-Bu-P4-catalyzed GTP produces poly(ethyl sorbate) with 81.9–85.4% trans content and erythro-rich diastereochemistry (~64% erythro), while Me3SiNTf2-catalyzed GTP yields >96% trans content and threo-rich configuration (56–58% threo), with the erythro/threo ratio subsequently influencing Tg by several to tens of degrees Celsius in chemically modified derivatives [1].

Polymer science Thermal properties Degradable materials

Synthesis Yield Benchmarks for Ethyl Sorbate: Non-Acidic Catalytic Method Achieves 96.5% Yield

Ethyl sorbate synthesis via esterification of sorbic acid with ethanol has been optimized using non-acidic stannous chloride hydrate as catalyst, achieving an esterification yield of up to 96.5% [1]. This represents an improvement over conventional acid-catalyzed methods that may generate corrosive waste streams. A more recent patent (CN114560770B) describes a method using supported p-toluenesulfonic acid catalyst that enables catalyst recovery and reuse while maintaining high yield and purity, with the explicit industrial advantage of recyclable catalyst systems [2]. These process improvements are specific to ethyl sorbate synthesis and differentiate the compound from sorbic acid (the precursor acid) in terms of manufacturing efficiency and environmental footprint.

Synthetic chemistry Process optimization Green chemistry

Ethyl Sorbate (CAS 2396-84-1): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Lipophilic Food Preservative Systems Requiring Dual Flavor and Antimicrobial Functionality

Ethyl sorbate is optimally deployed in oil-based or low-moisture food systems (e.g., baked goods, confectionery coatings, fat-based fillings) where the water solubility of potassium sorbate limits homogeneous distribution. At the established flavoring use level of 6–18 ppm, ethyl sorbate simultaneously contributes fruity, tropical sensory notes while providing antimicrobial preservation [1]. The compound's GRAS status under 21 CFR §172.515 and JECFA safety determination ("No safety concern at current levels of intake") support its use as a direct food additive [2]. This dual-functionality reduces formulation complexity by eliminating the need for separate flavor and preservative ingredients in fruit-flavored products.

Biocompatibility-Critical Formulations Where Sorbic Acid Cytotoxicity Is Prohibitive

In pharmaceutical, cosmetic, or oral care formulations where preservative cytotoxicity to mammalian cells is a primary safety concern, ethyl sorbate offers a quantifiable biocompatibility advantage over sorbic acid. The Neutral Red uptake assay on Caco-2 human intestinal epithelial cells demonstrated that ethyl sorbate maintains an IC₅₀ >0.75% w/w, compared to sorbic acid's lower threshold of 0.66% w/w [1]. This 13.6%+ wider safety margin in lysosomal integrity metrics positions ethyl sorbate as the preferred sorbate ester for mucosal-contact products, enteric formulations, or any application where membrane-compromising effects must be minimized.

Degradable Polymer Synthesis Requiring Tunable Glass Transition Temperature via Alkyl Chain Selection

For polymer chemists synthesizing degradable polyperoxides or poly(alkyl sorbate) materials via radical copolymerization with molecular oxygen or organocatalyzed GTP, ethyl sorbate provides a specific Tg profile that differs quantifiably from longer-chain alkyl sorbates. Poly(ethyl sorbate) (PES) exhibits a higher glass transition temperature compared to poly(n-hexyl sorbate) (PHS), with the change from ethyl to n-hexyl side group greatly decreasing Tg [1]. The alternating copolymers of alkyl sorbates with oxygen are efficiently prepared under atmospheric conditions and undergo exothermic thermal decomposition, making ethyl sorbate-derived polyperoxides suitable for applications requiring thermal degradability with higher-temperature structural integrity relative to longer-chain ester analogs [2].

High-Throughput Antimicrobial Screening Requiring Isomerically Validated Reference Standards

Ethyl sorbate of verified trans,trans isomeric purity serves as a critical reference standard in antimicrobial susceptibility testing and preservative efficacy validation. The demonstrated finding that pure trans,trans isomer exhibits higher antimicrobial activity than mixed isomer preparations [1] has direct implications for quality control and method validation. Laboratories conducting preservative challenge tests, minimum inhibitory concentration (MIC) determinations, or preservative stability studies must procure ethyl sorbate with documented trans,trans purity to ensure reproducible antimicrobial performance data and to avoid confounding variables introduced by isomeric heterogeneity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl sorbate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.